molecular formula C7H13O3P B14576640 3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one CAS No. 61388-52-1

3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one

Cat. No.: B14576640
CAS No.: 61388-52-1
M. Wt: 176.15 g/mol
InChI Key: KLHYJTBLRGDHOD-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[310]hexan-3-one is a unique organophosphorus compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one typically involves the reaction of a suitable phosphine oxide with an epoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level to ensure the formation of the desired product without side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the product is typically achieved through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexane: Lacks the ketone functional group.

    2-Methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one: Lacks the ethoxy group.

Uniqueness

3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

61388-52-1

Molecular Formula

C7H13O3P

Molecular Weight

176.15 g/mol

IUPAC Name

3-ethoxy-2-methyl-6-oxa-3λ5-phosphabicyclo[3.1.0]hexane 3-oxide

InChI

InChI=1S/C7H13O3P/c1-3-9-11(8)4-6-7(10-6)5(11)2/h5-7H,3-4H2,1-2H3

InChI Key

KLHYJTBLRGDHOD-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)CC2C(C1C)O2

Origin of Product

United States

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